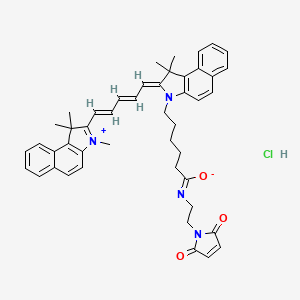

Cy5.5 maleimide

Description

Properties

IUPAC Name |

6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanimidate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H48N4O3.ClH/c1-45(2)38(48(5)36-25-23-32-16-11-13-18-34(32)43(36)45)20-8-6-9-21-39-46(3,4)44-35-19-14-12-17-33(35)24-26-37(44)49(39)30-15-7-10-22-40(51)47-29-31-50-41(52)27-28-42(50)53;/h6,8-9,11-14,16-21,23-28H,7,10,15,22,29-31H2,1-5H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFHENZPAYHJJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=NCCN6C(=O)C=CC6=O)[O-])C=CC7=CC=CC=C75)(C)C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=NCCN6C(=O)C=CC6=O)[O-])C=CC7=CC=CC=C75)(C)C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H49ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

741.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Cy5.5 Maleimide

For Researchers, Scientists, and Drug Development Professionals

Cyanine (B1664457) 5.5 (Cy5.5) maleimide (B117702) is a fluorescent dye widely utilized in biological research and drug development for its near-infrared (NIR) fluorescence properties. Its ability to be covalently linked to biomolecules makes it an invaluable tool for a variety of applications, including in vivo imaging, flow cytometry, and fluorescence microscopy. This guide provides a detailed overview of the structure, properties, and common experimental protocols associated with Cy5.5 maleimide.

Chemical Structure of this compound

The this compound molecule is a sophisticated conjugate composed of three key functional components: the Cy5.5 fluorophore, a linker, and a maleimide reactive group.

-

The Cy5.5 Fluorophore Core : The heart of the molecule is the cyanine 5.5 dye, a polymethine dye characterized by two nitrogen-containing heterocyclic rings (typically indolenine derivatives) connected by a chain of an odd number of carbon atoms (a pentamethine chain). This extended conjugated system is responsible for the dye's strong absorption and emission in the near-infrared region of the electromagnetic spectrum. The specific structure of the Cy5.5 core dictates its spectral properties, such as its high extinction coefficient and fluorescence quantum yield.

-

The Maleimide Reactive Group : Attached to the fluorophore via a linker is a maleimide group. This functional group is highly reactive towards sulfhydryl (thiol) groups (-SH) found in the cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition, forming a stable thioether bond. This specific reactivity allows for the targeted labeling of biomolecules at defined sites, provided a free cysteine is available. The reaction is most efficient at a pH range of 6.5 to 7.5.[1]

-

The Linker : A linker connects the Cy5.5 dye to the maleimide group. This spacer is typically a flexible alkyl chain, which serves to separate the bulky dye from the target biomolecule, minimizing potential interference with the biomolecule's function.

Sulfonated vs. Non-Sulfonated Forms

This compound is available in both sulfonated and non-sulfonated forms.

-

Sulfonated this compound : This form contains one or more sulfonate groups (-SO₃⁻), which significantly increases its hydrophilicity and water solubility.[2][3] This is particularly advantageous when labeling proteins that are sensitive to organic solvents, as the conjugation reaction can be performed in aqueous buffers.[1][4] The improved water solubility also helps to prevent aggregation of the labeled conjugates.

-

Non-Sulfonated this compound : This variant lacks sulfonate groups and is therefore less water-soluble.[5] Its use often requires the addition of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to the reaction mixture to ensure the dye remains dissolved.[5]

Quantitative Properties of this compound

The photophysical and chemical properties of this compound are summarized in the table below. It is important to note that these values can vary slightly between different suppliers and depending on the specific chemical form (e.g., salt, degree of sulfonation) and the solvent used for measurement.

| Property | Value (Non-Sulfonated) | Value (Sulfonated) | Reference(s) |

| Molecular Weight | ~741.36 g/mol | ~1139.43 g/mol (potassium salt) | [2][5] |

| Excitation Maximum (λex) | ~675 - 684 nm | ~673 - 678 nm | [1][2][4][6] |

| Emission Maximum (λem) | ~694 - 710 nm | ~691 - 694 nm | [1][2][4][6] |

| Extinction Coefficient (ε) | ~190,000 - 198,000 M⁻¹cm⁻¹ | ~190,000 - 235,000 M⁻¹cm⁻¹ | [1][2][4][6] |

| Quantum Yield (Φ) | ~0.20 | Varies | [6] |

| Solubility | Soluble in DMSO, DMF; insoluble in water | Good solubility in water, DMSO, DMF | [2][5][6] |

Experimental Protocol: Labeling Proteins with this compound

This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required depending on the specific protein and desired degree of labeling.

1. Preparation of Reagents

-

Protein Solution : Dissolve the protein to be labeled in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines and thiols. A common choice is phosphate-buffered saline (PBS) at pH 7.2-7.4. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat it with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[2][3] If using DTT, it must be removed by dialysis or a desalting column before adding the maleimide dye.[7]

-

Dye Stock Solution : Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.[8] This solution should be prepared fresh and protected from light.

2. Conjugation Reaction

-

Add the this compound stock solution to the protein solution. The molar ratio of dye to protein will depend on the number of available cysteine residues and the desired degree of labeling. A common starting point is a 10- to 20-fold molar excess of the dye.

-

Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight, with gentle stirring or rotation.[8] The reaction should be protected from light.

3. Purification of the Labeled Protein

-

Separate the labeled protein from the unreacted dye using a method such as gel filtration (e.g., Sephadex G-25 column), dialysis, or spin column purification.[7][8][9]

-

Collect the fractions containing the labeled protein. The successful conjugation will be visually apparent by the color of the protein solution.

4. Characterization of the Conjugate

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of Cy5.5 (around 675 nm). The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

Visualizations

Caption: Workflow for labeling a protein with this compound.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Sulfo-Cyanine 5.5 maleimide (A270287) | Antibodies.com [antibodies.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. lifetein.com [lifetein.com]

- 5. apexbt.com [apexbt.com]

- 6. Cyanine5.5 maleimide | 1593644-50-8 [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. Sulfo-Cyanine 5 maleimide (A270296) | Antibodies.com [antibodies.com]

Cy5.5 Maleimide: A Comprehensive Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties, chemical characteristics, and experimental applications of Cy5.5 maleimide (B117702), a near-infrared (NIR) fluorescent dye crucial for biological imaging and analysis. This document details the essential data for utilizing this powerful tool in research and development, including structured data tables for easy comparison, detailed experimental protocols, and visualizations of key processes.

Core Spectral and Physicochemical Properties

Cy5.5 maleimide is a thiol-reactive dye widely used for labeling proteins, peptides, and other biomolecules containing sulfhydryl groups (-SH). Its fluorescence in the near-infrared spectrum makes it particularly valuable for applications requiring deep tissue penetration and minimal background autofluorescence from biological samples.[1] The dye is available in both non-sulfonated and sulfonated forms, with the latter exhibiting enhanced water solubility.[2]

Below is a summary of the key spectral and physical properties of this compound compiled from various sources. It is important to note that slight variations in these values can occur depending on the specific vendor and the solvent used for measurement.

Table 1: Spectral Properties of this compound

| Property | Value (Non-sulfonated) | Value (Sulfonated) | Source(s) |

| Excitation Maximum (λex) | 675 - 684 nm | 673 nm | [1][3][4] |

| Emission Maximum (λem) | 694 - 710 nm | 691 nm | [1][3][4] |

| Molar Extinction Coefficient (ε) | 190,000 - 209,000 M⁻¹cm⁻¹ | 211,000 M⁻¹cm⁻¹ | [1][3][4] |

| Quantum Yield (Φ) | ~0.2 | ~0.21 | [3][4] |

| Spectrally Similar Dyes | Alexa Fluor® 680, DyLight® 680, IRDye® 680 | N/A | [1][5] |

Table 2: Physicochemical Properties of this compound

| Property | Value (Non-sulfonated) | Value (Sulfonated) | Source(s) |

| Molecular Weight | ~741.36 g/mol | ~1039.17 g/mol | [3][5] |

| Reactivity | Thiol (Sulfhydryl) groups | Thiol (Sulfhydryl) groups | [1][5] |

| Solubility | Soluble in DMSO, DMF; Insoluble in water | Water-soluble | [2][3][5] |

| Storage Conditions | -20°C in the dark, desiccated | -20°C in the dark, desiccated | [3][4][5] |

Thiol-Reactive Labeling Chemistry

The maleimide group of this compound reacts specifically and efficiently with the sulfhydryl group of cysteine residues in proteins or other thiol-containing molecules. This reaction, a Michael addition, forms a stable thioether bond. The optimal pH for this reaction is between 6.5 and 7.5.[1][5]

Caption: Reaction scheme of this compound with a thiol-containing biomolecule.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins and applications.

Materials:

-

Protein to be labeled (containing free sulfhydryl groups) in a suitable buffer (e.g., PBS, HEPES) at pH 6.5-7.5. The buffer should be free of primary amines and thiols.

-

This compound (non-sulfonated or sulfonated).

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for non-sulfonated this compound.

-

Reducing agent (e.g., DTT or TCEP) if the protein's cysteines are in disulfide bonds.

-

Purification column (e.g., size-exclusion chromatography, dialysis) to remove unconjugated dye.

Procedure:

-

Protein Preparation:

-

If necessary, reduce disulfide bonds in the protein using a reducing agent like DTT or TCEP. Follow the manufacturer's protocol.

-

Remove the reducing agent by dialysis or using a desalting column.

-

Ensure the protein is in a thiol-free buffer at pH 6.5-7.5. A common buffer is 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2.

-

-

Dye Preparation:

-

For non-sulfonated this compound , dissolve it in a small amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL).[3]

-

For sulfonated this compound , dissolve it directly in the reaction buffer or deionized water.

-

-

Labeling Reaction:

-

Add the this compound stock solution to the protein solution. A molar excess of dye to protein (typically 5- to 20-fold) is recommended. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Separate the labeled protein from the unreacted dye using size-exclusion chromatography, dialysis, or a spin column.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the excitation maximum of Cy5.5 (around 675 nm) for the dye.

-

Caption: Workflow for labeling a protein with this compound.

Applications in Research and Drug Development

The favorable spectral properties of this compound make it a versatile tool in various scientific disciplines:

-

Fluorescence Microscopy: Its emission in the near-infrared range allows for deep-tissue imaging with reduced scattering and autofluorescence, enabling clearer visualization of labeled structures in complex biological samples.

-

Flow Cytometry: Labeled antibodies with Cy5.5 are used for the identification and sorting of specific cell populations.

-

In Vivo Imaging: The NIR fluorescence of Cy5.5 is well-suited for non-invasive imaging in small animals, allowing for the tracking of labeled cells, antibodies, or drug delivery vehicles in real-time.[6]

-

Protein Labeling and Quantification: this compound is used to label and quantify proteins in various assays, including Western blotting and electrophoretic mobility shift assays.[7]

Conclusion

This compound is a robust and highly effective near-infrared fluorescent probe for the specific labeling of thiol-containing molecules. Its bright fluorescence, photostability, and low background interference in biological systems make it an indispensable tool for researchers and professionals in the fields of biology, biochemistry, and drug development. Careful consideration of its spectral properties and adherence to optimized labeling protocols will ensure the generation of high-quality, reproducible data in a wide array of fluorescence-based applications.

References

The Cornerstone of Bioconjugation: An In-depth Technical Guide to Maleimide Conjugation Chemistry

For Researchers, Scientists, and Drug Development Professionals

Maleimide-based conjugation is a cornerstone of modern bioconjugation, enabling the precise and covalent linkage of molecules to proteins, peptides, and other biomolecules.[1] Its high selectivity, rapid reaction kinetics, and mild reaction conditions have established it as an indispensable tool in the development of therapeutics like antibody-drug conjugates (ADCs), the creation of advanced diagnostic reagents, and a vast array of applications in fundamental research.[1][2][3] This technical guide provides a comprehensive exploration of the core principles of maleimide (B117702) conjugation chemistry, complete with detailed experimental protocols, tabulated quantitative data, and visual diagrams to facilitate a thorough understanding for researchers, scientists, and drug development professionals.

Core Principles of Maleimide Conjugation Chemistry

The utility of maleimide chemistry is centered on the unique reactivity of the maleimide functional group, a five-membered cyclic imide.[3] The fundamental principle of maleimide conjugation lies in the highly specific and efficient reaction between a maleimide and a sulfhydryl (thiol) group, most commonly from a cysteine residue within a protein or peptide.[4]

The Thiol-Maleimide Reaction: A Michael Addition

The core of maleimide conjugation is a Michael addition reaction, where the nucleophilic thiol group attacks one of the electron-deficient carbons of the maleimide's carbon-carbon double bond.[2][3] This reaction results in the formation of a stable, covalent thioether bond.[3] A key advantage of this chemistry is its high efficiency, often proceeding to high conversion at room temperature without the need for a catalyst, particularly in aqueous buffers.[3]

Reaction Kinetics and Selectivity

The thiol-maleimide reaction is renowned for its rapid kinetics.[2] Its high degree of selectivity for cysteine residues is a major advantage, allowing for the site-specific modification of proteins.[4]

The rate and selectivity of the maleimide-thiol reaction are profoundly dependent on the pH of the reaction medium.[5] The optimal pH range for this conjugation is between 6.5 and 7.5.[3][4]

-

Below pH 6.5: The concentration of the reactive thiolate anion (S⁻) is significantly reduced as the thiol group (-SH) remains protonated. This diminished nucleophilicity leads to a substantial decrease in the reaction rate.

-

pH 6.5 - 7.5: This range represents an ideal balance. The thiol group is sufficiently deprotonated to its more reactive thiolate form, enabling an efficient reaction with the maleimide.[5] Crucially, within this pH window, the reaction is highly chemoselective for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines (e.g., from lysine (B10760008) residues).[3][4]

-

Above pH 7.5: The reaction loses its high selectivity for thiols. The maleimide group becomes increasingly susceptible to reaction with primary amines, leading to non-specific conjugation.[4] Furthermore, the maleimide ring itself is prone to hydrolysis at alkaline pH, which opens the ring to form a non-reactive maleamic acid, thus inactivating the reagent.[6]

Data Presentation: Quantitative Insights into Maleimide Conjugation

To facilitate a deeper understanding and comparison, the following tables summarize key quantitative data related to the kinetics and stability of maleimide conjugates.

Table 1: Factors Influencing the Maleimide-Thiol Reaction

| Factor | Optimal Condition/Observation | Rationale and Impact |

| pH | 6.5 - 7.5 | Balances thiol deprotonation to the reactive thiolate form while minimizing maleimide hydrolysis and reaction with amines.[4][5] |

| Temperature | 4°C to Room Temperature (20-25°C) | The reaction is typically efficient at room temperature. Lower temperatures (4°C) can be used for overnight reactions or with sensitive biomolecules.[7] |

| Buffer Composition | Phosphate (B84403), HEPES, or Bicarbonate buffers | These are non-nucleophilic and maintain the desired pH. Buffers containing primary amines (e.g., Tris) or thiols should be avoided as they will compete in the reaction.[8] |

| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 excess of maleimide | A molar excess of the maleimide reagent is generally used to drive the reaction to completion. However, this should be optimized for each specific application to maximize conjugation and simplify purification.[7][9] |

| Solvent for Maleimide Stock | Anhydrous DMSO or DMF | Maleimides are susceptible to hydrolysis in aqueous solutions. Stock solutions should be prepared fresh in a dry, water-miscible organic solvent.[7] |

Table 2: Stability and Half-life of Maleimide Conjugates

| Conjugate Type | Condition | Half-life/Stability Outcome | Reference(s) |

| Traditional Thiol-Maleimide | Incubated with 5 mM cysteine for 7 days | ~8% loss of label | [10] |

| Traditional Thiol-Maleimide | Human plasma at 37°C | Half-life of the thioether bond can be compromised due to thiol exchange. | [11] |

| Hydrolyzed Thiosuccinimide | In vitro hydrolysis | Half-lives of over two years, ensuring in vivo stability.[10][12] | |

| N-phenyl maleimide conjugate | pH 7.4, 37°C | 1.5 hours | [13] |

| N-fluorophenyl maleimide conjugate | pH 7.4, 37°C | 0.7 hours | [13] |

| N-alkyl thiosuccinimide | pH 7.4, 37°C | 27 hours | [13] |

| Dibromomaleimide | pH 7.4 | 17.9 minutes (for the unconjugated maleimide) | [14] |

Table 3: pH Dependence of Maleimide Side Reactions

| Side Reaction | pH Range | Impact | Reference(s) |

| Maleimide Hydrolysis | > 7.5 | Rate of ring-opening increases significantly with pH, inactivating the maleimide. | [6][15][16] |

| Reaction with Amines | > 7.5 | Loss of chemoselectivity, leading to non-specific conjugation with lysine residues. | [4] |

| Thiazine (B8601807) Rearrangement | Neutral to Basic (≥ 7.3) | With N-terminal cysteines, the succinimidyl thioether can rearrange to a stable six-membered thiazine ring. The rate increases with pH. | [2][17][18] |

| Thiazine Rearrangement | Acidic (e.g., pH 5.0) | Formation of the thiazine impurity is prevented. | [18] |

Experimental Protocols

The following are detailed methodologies for key experiments involving maleimide conjugation.

Protocol 1: General Procedure for Labeling a Thiol-Containing Protein with a Maleimide-Functionalized Molecule

This protocol provides a general framework for the conjugation of a maleimide-activated molecule (e.g., a fluorescent dye, biotin, or drug-linker) to a protein containing accessible cysteine residues.

Materials:

-

Thiol-containing protein

-

Maleimide-functionalized molecule

-

Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reducing agent (optional, e.g., Tris(2-carboxyethyl)phosphine (TCEP))

-

Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

-

Purification system (e.g., desalting column (size-exclusion chromatography), dialysis, or HPLC)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[7]

-

-

Reduction of Disulfide Bonds (Optional):

-

If the target cysteine residues are involved in disulfide bonds, they must be reduced to free thiols.

-

Add a 10- to 100-fold molar excess of TCEP to the protein solution.[7]

-

Incubate at room temperature for 20-60 minutes. It is not necessary to remove TCEP before proceeding to the conjugation step. If using a thiol-containing reducing agent like DTT, it must be completely removed prior to adding the maleimide reagent.[9]

-

-

Preparation of Maleimide Stock Solution:

-

Immediately before use, dissolve the maleimide-functionalized molecule in anhydrous DMSO or DMF to create a 10 mM stock solution.[7]

-

-

Conjugation Reaction:

-

Add the maleimide stock solution to the protein solution to achieve the desired maleimide:protein molar ratio (a 10-20 fold molar excess is a good starting point).[7] Add the maleimide solution dropwise while gently stirring.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[7] If the maleimide reagent is light-sensitive, protect the reaction from light.

-

-

Quenching the Reaction:

-

To stop the conjugation and cap any unreacted maleimide groups, add a quenching reagent such as L-cysteine to a final concentration of 1-10 mM.[8]

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove unreacted maleimide, quenching reagent, and any byproducts using a suitable purification method such as a desalting column, dialysis, or HPLC.

-

-

Characterization and Storage:

-

Determine the concentration of the purified conjugate and assess its purity (e.g., by SDS-PAGE).

-

Calculate the degree of labeling (DOL) if a chromophore is conjugated (see Protocol 3).

-

For short-term storage, keep the conjugate at 4°C. For long-term storage, add a cryoprotectant like glycerol (B35011) to 50% and store at -20°C or -80°C.[7]

-

Protocol 2: Site-Specific Antibody Conjugation via Reduced Interchain Disulfides

This protocol is tailored for the site-specific conjugation to antibodies by targeting the interchain disulfide bonds in the hinge region.

Materials:

-

Monoclonal antibody (e.g., IgG1)

-

Maleimide-activated molecule (e.g., drug-linker)

-

Degassed conjugation buffer (e.g., PBS containing EDTA, pH 7.2)

-

TCEP solution (10 mM in conjugation buffer)

-

Quenching solution (10 mM L-cysteine in conjugation buffer)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Preparation:

-

Prepare the antibody at a concentration of 1-10 mg/mL in the degassed conjugation buffer.

-

-

Partial Reduction of the Antibody:

-

Add a 2-5 fold molar excess of TCEP to the antibody solution. The exact molar ratio should be optimized to achieve the desired level of disulfide bond reduction.

-

Incubate at 37°C for 30-90 minutes.

-

-

Conjugation:

-

Cool the reduced antibody solution to room temperature.

-

Add a 5-10 fold molar excess of the maleimide-activated molecule (dissolved in DMSO or DMF) to the antibody solution. The final concentration of the organic solvent should ideally be below 10% (v/v).

-

Incubate for 1-2 hours at room temperature with gentle mixing, protected from light if necessary.

-

-

Quenching:

-

Add the quenching solution to cap any unreacted maleimide groups and incubate for 15-30 minutes.

-

-

Purification:

-

Purify the antibody-drug conjugate using size-exclusion chromatography to remove excess reagents and aggregated protein.

-

-

Analysis:

-

Characterize the conjugate by methods such as hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR), and size-exclusion chromatography (SEC) to assess for aggregation.

-

Protocol 3: Quantification of Conjugation Efficiency using Ellman's Reagent

Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) can be used to quantify the number of free sulfhydryl groups in a sample before and after conjugation to determine the reaction efficiency.[19]

Materials:

-

Protein samples (unconjugated and conjugated)

-

Ellman's Reagent Solution (e.g., 4 mg/mL DTNB in 0.1 M phosphate buffer, pH 8.0)

-

Reaction Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

-

Cysteine or N-acetylcysteine for standard curve

-

96-well plate

-

Spectrophotometer

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of known concentrations of a thiol standard (e.g., cysteine) in the Reaction Buffer.

-

-

Sample Preparation:

-

Dilute the unconjugated and conjugated protein samples to a suitable concentration in the Reaction Buffer.

-

-

Reaction:

-

To 50 µL of each standard and sample in a 96-well plate, add 5 µL of the Ellman's Reagent Solution.[19]

-

Include a blank containing only the Reaction Buffer and Ellman's Reagent.

-

-

Incubation:

-

Incubate the plate at room temperature for 15 minutes.[19]

-

-

Measurement:

-

Measure the absorbance at 412 nm using a spectrophotometer.

-

-

Calculation:

-

Subtract the absorbance of the blank from all readings.

-

Plot the absorbance of the standards versus their concentration to generate a standard curve.

-

Use the standard curve to determine the concentration of free thiols in the unconjugated and conjugated protein samples.

-

The conjugation efficiency can be calculated as:

-

Efficiency (%) = [1 - (Free thiols in conjugated sample / Free thiols in unconjugated sample)] x 100

-

-

Mandatory Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate the core chemical principles and experimental workflows of maleimide conjugation.

Conclusion

Maleimide conjugation chemistry remains a powerful and versatile strategy for the site-specific modification of biomolecules. A thorough understanding of its core principles, including the reaction kinetics, the critical influence of pH, and the stability of the resulting conjugate, is paramount for its successful application. By carefully controlling reaction conditions, being mindful of potential side reactions, and employing robust purification and analytical techniques, researchers and drug developers can reliably produce highly specific and stable bioconjugates. This capability is essential for advancing a wide range of applications, from fundamental biological research to the creation of next-generation targeted therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. bachem.com [bachem.com]

- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. pubs.acs.org [pubs.acs.org]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. researchgate.net [researchgate.net]

- 17. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

A Technical Guide to the Spectral Properties and Application of Cy5.5 Maleimide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the absorbance and emission spectra of the near-infrared fluorescent dye, Cy5.5 maleimide (B117702). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize fluorescent labeling in their experimental workflows. This document details the spectral characteristics, provides established experimental protocols for biomolecule conjugation, and presents a logical workflow for a typical protein labeling experiment.

Core Spectral and Photophysical Properties

Cy5.5 maleimide is a thiol-reactive dye widely used for labeling proteins, peptides, and other biomolecules containing sulfhydryl groups. Its fluorescence in the near-infrared spectrum makes it particularly suitable for in vivo imaging and other applications where minimizing background autofluorescence from biological samples is critical.

The spectral properties of this compound can vary slightly depending on the specific chemical structure (e.g., non-sulfonated vs. sulfonated forms which affects water solubility) and the solvent environment. The following table summarizes the key quantitative data from various suppliers.

| Property | Value Range | Unit | Citations |

| Absorbance Maximum (λabs) | 673 - 684 | nm | [1][2][3][4] |

| Emission Maximum (λem) | 691 - 710 | nm | [1][2][3][4] |

| Extinction Coefficient (ε) | 190,000 - 211,000 | M-1cm-1 | [1][2][3][4] |

| Quantum Yield (Φ) | ~0.2 | - | [1][3] |

| Correction Factor (CF260) | 0.07 - 0.09 | - | [1][3][4] |

| Correction Factor (CF280) | 0.03 - 0.11 | - | [1][3][4] |

Note: The correction factors are used to determine the degree of labeling of proteins by accounting for the dye's absorbance at 260 nm and 280 nm.

Experimental Protocols for Biomolecule Labeling

The following sections provide detailed methodologies for the conjugation of this compound to proteins and other thiol-containing biomolecules. The maleimide group specifically reacts with reduced thiols (sulfhydryl groups, -SH) at a pH range of 6.5 to 7.5 to form a stable thioether bond.[2]

Preparation of Reagents

-

Protein/Biomolecule Solution:

-

Dissolve the protein or other thiol-containing biomolecule in a degassed buffer at a pH of 7.0-7.5.[5][6] Suitable buffers include PBS, Tris, or HEPES.[5][6] Avoid buffers containing thiols.

-

The recommended protein concentration is between 1-10 mg/mL.[6] For optimal labeling, a concentration of >2 mg/mL is suggested.[7]

-

-

Reducing Agent (Optional but Recommended):

-

This compound Stock Solution:

Conjugation Reaction

-

Add the this compound stock solution to the protein solution. A 10-20x molar excess of the dye is a common starting point for optimization.[5][8]

-

Flush the reaction vial with an inert gas (e.g., nitrogen or argon) to minimize re-oxidation of thiols.[5]

-

Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, protected from light.[5][8]

Purification of the Labeled Conjugate

It is crucial to remove any unreacted dye from the labeled protein. Common purification methods include:

-

Gel Filtration Chromatography: Use a Sephadex G-25 column or similar size-exclusion resin to separate the larger labeled protein from the smaller, free dye molecules.[7][8]

-

Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) to remove the free dye.

-

Ultrafiltration: Use a centrifugal filter device with an appropriate molecular weight cutoff (MWCO) to concentrate the labeled protein and remove the free dye.[8]

Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of Cy5.5 (Amax, ~680 nm).

-

Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:

-

Protein Concentration (M) = [A280 - (Amax × CF280)] / εprotein

-

Where εprotein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the dye concentration:

-

Dye Concentration (M) = Amax / εdye

-

Where εdye is the molar extinction coefficient of Cy5.5 at its λmax.

-

-

Calculate the DOL:

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for labeling a protein with this compound, from initial preparation to the final purified conjugate.

This guide provides a foundational understanding of the spectral properties and practical application of this compound. For specific applications, further optimization of the labeling protocol may be necessary to achieve the desired degree of labeling and preserve the biological activity of the conjugated molecule. Always refer to the manufacturer's specific instructions for the particular this compound product being used.

References

Cy5.5: A Technical Guide to Excitation and Emission for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties and applications of the cyanine (B1664457) dye, Cy5.5. A near-infrared (NIR) fluorophore, Cy5.5 is a valuable tool for a range of applications in biological research and drug development, including in vivo imaging, fluorescence microscopy, and flow cytometry. Its emission in the NIR spectrum minimizes interference from background autofluorescence in biological samples, leading to a higher signal-to-noise ratio.[][2]

Core Spectroscopic Properties of Cy5.5

The utility of a fluorophore is defined by its unique spectral characteristics. Cy5.5 exhibits a strong absorbance in the far-red region of the spectrum and emits in the near-infrared. These properties are summarized in the table below. It is important to note that while Cy5.5 is known for its high molar extinction coefficient, its quantum yield can be influenced by environmental factors such as solvent polarity and conjugation to biomolecules.

| Parameter | Value | Notes |

| Excitation Maximum (λex) | 675 - 684 nm[2][3] | The peak wavelength at which the fluorophore absorbs light. |

| Emission Maximum (λem) | 694 - 707 nm[3] | The peak wavelength of the emitted fluorescence. |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | A measure of how strongly the dye absorbs light at its excitation maximum. |

| Fluorescence Lifetime (τ) | ~1.0 - 1.91 ns | The average time the molecule stays in its excited state before emitting a photon. Varies with environment (e.g., in PBS vs. in tissue). |

| Recommended Laser Line | 660 nm[3] | Common laser line for efficient excitation. |

| Common Emission Filter | 695/40 nm[3] | A typical bandpass filter used to collect the emitted fluorescence. |

Experimental Protocols

Labeling Proteins and Antibodies with Cy5.5

Successful conjugation of Cy5.5 to proteins, such as antibodies, is crucial for targeted fluorescence studies. The following is a general protocol for labeling primary amines.

Materials:

-

Protein (e.g., antibody) solution (2-10 mg/mL in amine-free buffer, pH 8.5 ± 0.5)

-

Cy5.5 NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction tubes

-

Purification column (e.g., Sephadex G-25)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Prepare Protein Solution: Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS) at pH 8.5 ± 0.5. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction.[4]

-

Prepare Dye Stock Solution: Dissolve the Cy5.5 NHS ester in anhydrous DMSO to a concentration of 10 mM.[4]

-

Determine Dye-to-Protein Ratio: The optimal molar ratio of Cy5.5 to protein is typically around 10:1.[4] Calculate the required volume of the dye stock solution based on the amount and molecular weight of your protein.

-

Conjugation Reaction: Slowly add the calculated volume of the Cy5.5 stock solution to the protein solution while gently mixing.

-

Incubation: Incubate the reaction mixture for 60 minutes at room temperature in the dark, with gentle mixing every 10-15 minutes.[4]

-

Purification: Separate the Cy5.5-conjugated protein from the unreacted dye using a size-exclusion chromatography column, such as Sephadex G-25, equilibrated with PBS.

-

Storage: Store the purified conjugate at 4°C, protected from light.

Immunofluorescence Staining of Adherent Cells

This protocol outlines the use of a Cy5.5-conjugated secondary antibody for indirect immunofluorescence.

Materials:

-

Cells grown on coverslips

-

PBS

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody

-

Cy5.5-conjugated secondary antibody

-

Mounting medium

Procedure:

-

Cell Preparation: Rinse cells grown on coverslips twice with PBS.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[5]

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.[6]

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Incubate the cells with the Cy5.5-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.[6]

-

Washing: Wash the cells three times with PBS for 5 minutes each in the dark.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the fluorescence using a microscope equipped with a suitable laser line (e.g., 647 nm) and emission filter (e.g., 660-720 nm).[7]

Cell Surface Staining for Flow Cytometry

This protocol describes the staining of cell surface markers using a directly conjugated Cy5.5 antibody.

Materials:

-

Single-cell suspension

-

Flow cytometry staining buffer (e.g., PBS with 2% FCS and 0.1% sodium azide)

-

Fc blocking reagent (optional)

-

Cy5.5-conjugated primary antibody

-

Flow cytometer tubes

Procedure:

-

Cell Preparation: Prepare a single-cell suspension and wash the cells in staining buffer.

-

Cell Count and Aliquoting: Count the cells and aliquot approximately 1 x 10⁶ cells per tube.[8]

-

Fc Block (Optional): To reduce non-specific binding, incubate the cells with an Fc blocking reagent for 10 minutes at room temperature.[9]

-

Primary Antibody Staining: Add the predetermined optimal concentration of the Cy5.5-conjugated primary antibody to the cells.[10]

-

Incubation: Incubate for 20-30 minutes at 4°C in the dark.[11]

-

Washing: Wash the cells twice with staining buffer by centrifugation (e.g., 300 x g for 5 minutes).[9]

-

Resuspension: Resuspend the cells in an appropriate volume of staining buffer for analysis.

-

Data Acquisition: Analyze the samples on a flow cytometer equipped with a laser that can excite Cy5.5 (e.g., 633 nm or 640 nm) and the appropriate emission detector. Remember to include unstained and single-color controls for setting compensation.

Visualizations

Jablonski Diagram for Cy5.5

Caption: Simplified Jablonski diagram illustrating the excitation and emission process of Cy5.5.

Experimental Workflow: Antibody Labeling and Immunofluorescence

Caption: Workflow for labeling an antibody with Cy5.5 and subsequent use in immunofluorescence.

Signaling Pathway Example: EGFR Activation

Caption: Visualization of a Cy5.5-labeled antibody targeting the EGFR signaling pathway.

References

- 2. Cyanine5.5 Dye | AxisPharm [axispharm.com]

- 3. FluoroFinder [app.fluorofinder.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. usbio.net [usbio.net]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. ptglab.com [ptglab.com]

- 9. fortislife.com [fortislife.com]

- 10. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]

- 11. biotium.com [biotium.com]

The Photophysical Properties of Cy5.5 Maleimide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential photophysical properties of Cy5.5 maleimide (B117702), a widely utilized near-infrared (NIR) fluorescent probe. A thorough understanding of its quantum yield and extinction coefficient is critical for the accurate quantification and sensitive detection of biomolecules in a variety of applications, from fundamental research to advanced drug development.

Core Photophysical Characteristics

Cy5.5 maleimide is a thiol-reactive dye valued for its bright fluorescence and photostability, making it an excellent candidate for labeling proteins, peptides, and other molecules containing sulfhydryl groups.[1][2] Its spectral properties in the near-infrared region are particularly advantageous due to reduced autofluorescence from biological samples.[2][3]

Quantitative Data Summary

The quantum yield and extinction coefficient are key parameters that define the efficiency of a fluorophore. The following table summarizes the reported photophysical data for this compound and the closely related Cy5 maleimide for comparative purposes.

| Fluorophore | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Excitation Max (nm) | Emission Max (nm) | Reference |

| This compound | 0.2 | 209,000 | 673 | 707 | [4] |

| Cyanine5.5 maleimide | 0.2 | 198,000 | 684 | 710 | [5] |

| sulfo-Cyanine5.5 Maleimide | Not Specified | 190,000 | 675 | 694 | [3][6] |

| Cy5 maleimide | 0.2 | 250,000 | 646 | 662 | [7] |

Note: The exact photophysical properties can be influenced by environmental factors such as solvent, pH, and conjugation to a biomolecule.

Experimental Protocols for Characterization

Accurate determination of the quantum yield and extinction coefficient is paramount for reliable experimental outcomes. The following sections detail the standard methodologies for these measurements.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[8]

Methodology:

-

Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[4][7] A series of dilutions with known concentrations are then prepared.

-

Spectrophotometric Measurement: The absorbance of each dilution is measured at the maximum absorption wavelength (λmax) using a spectrophotometer.[8]

-

Calculation: The molar extinction coefficient is calculated from the slope of a plot of absorbance versus concentration, according to the Beer-Lambert law (A = εcl), where:

-

A is the absorbance.

-

ε is the molar extinction coefficient.

-

c is the molar concentration.

-

l is the path length of the cuvette (typically 1 cm).

-

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed.[9] The most common and reliable method for determining the quantum yield of a fluorescent molecule is the comparative method.[9][10]

Methodology:

-

Selection of a Standard: A well-characterized fluorescent standard with a known quantum yield and spectral properties similar to the sample is chosen.

-

Preparation of Solutions: A series of dilute solutions of both the this compound sample and the standard are prepared in the same solvent. The concentrations are adjusted so that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

-

Absorbance and Fluorescence Measurements:

-

Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard. The quantum yield of the sample (Φsample) is then calculated using the following equation[9]:

Φsample = Φstandard * (msample / mstandard) * (η2sample / η2standard)

Where:

-

Φ is the quantum yield.

-

m is the slope of the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

-

Experimental Workflow Diagrams

To visually represent the methodologies, the following diagrams have been generated using the DOT language.

Caption: Workflow for determining the molar extinction coefficient.

Caption: Workflow for determining the fluorescence quantum yield.

Applications in Drug Development

The maleimide group of this compound reacts specifically with thiol groups, enabling the covalent labeling of cysteine residues in proteins and peptides.[2][4][7] This property is extensively used in drug development for:

-

In vivo imaging: The near-infrared fluorescence of Cy5.5 allows for deep tissue imaging with high signal-to-noise ratios, making it ideal for tracking the biodistribution and target engagement of therapeutic proteins and antibody-drug conjugates (ADCs).[11]

-

Fluorescence-based assays: Labeled biomolecules can be used in a variety of in vitro assays, such as fluorescence polarization and FRET (Förster Resonance Energy Transfer) assays, to study molecular interactions and enzyme kinetics.

-

Receptor binding studies: Cy5.5-labeled ligands can be used to quantify receptor expression on cell surfaces and to study ligand-receptor binding kinetics.[11]

The reliable determination of the quantum yield and extinction coefficient of this compound is a critical first step in ensuring the quantitative accuracy and reproducibility of these and other fluorescence-based applications in research and drug development.

References

- 1. apexbt.com [apexbt.com]

- 2. This compound | AxisPharm [axispharm.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. This compound, 1593644-50-8 | BroadPharm [broadpharm.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Cy5 maleimide, 1437796-65-0 | BroadPharm [broadpharm.com]

- 8. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 11. cy5 maleimide labelling: Topics by Science.gov [science.gov]

Stability and Storage Conditions for Cy5.5 Maleimide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for Cy5.5 maleimide (B117702), a widely used thiol-reactive fluorescent dye in biomedical research and drug development. Understanding the stability of this reagent is critical for ensuring the accuracy, reproducibility, and reliability of experimental results. This document synthesizes information from technical data sheets, scientific literature, and general best practices for handling fluorescent probes.

Core Stability and Storage Recommendations

Proper storage is paramount to maintaining the reactivity and fluorescence quantum yield of Cy5.5 maleimide. The following tables summarize the recommended storage conditions for the unconjugated dye in both solid and solution forms.

Table 1: Storage of Solid this compound

| Parameter | Recommendation | Citation |

| Temperature | -20°C | [1][2] |

| Duration | Up to 24 months | [1][2][3] |

| Atmosphere | Desiccated | [1][2][3] |

| Light | In the dark (e.g., in an amber vial or wrapped in foil) | [1][2][3] |

Table 2: Storage of this compound Stock Solutions

| Parameter | Recommendation | Citation |

| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | [4] |

| Temperature | -20°C or -80°C for longer-term storage | [4] |

| Duration | Up to 1 month at -20°C; up to 6 months at -80°C. Use promptly after preparation. | [4] |

| Handling | Aliquot to avoid repeated freeze-thaw cycles. Protect from moisture. | [4] |

| Light | Store in the dark. | [4] |

Factors Influencing the Stability of this compound

Several factors can impact the stability of this compound, both in its unconjugated form and after conjugation to a biomolecule.

Hydrolysis of the Maleimide Moiety

The maleimide group is susceptible to hydrolysis, particularly at neutral to alkaline pH. This reaction opens the maleimide ring to form a maleamic acid derivative, which is unreactive towards thiols. The rate of hydrolysis is dependent on pH and temperature. Studies on simple N-alkylmaleimides show that the rate of hydrolysis is proportional to the hydroxide (B78521) ion concentration in the pH range of 7 to 9 and is independent of pH below 4.[5][6]

-

Recommendation: To minimize hydrolysis of the unconjugated dye, aqueous solutions should be prepared immediately before use. If temporary aqueous storage is necessary, a slightly acidic pH (6.5-7.0) is preferable.

Stability of the Thioether Bond (Post-Conjugation)

The thioether bond formed between the maleimide and a thiol group is generally stable. However, it can undergo a retro-Michael reaction, particularly in the presence of other nucleophilic thiols like glutathione, which is abundant in the cellular environment.[7] This can lead to the exchange of the dye-labeled biomolecule with the competing thiol.

Interestingly, subsequent hydrolysis of the succinimide (B58015) ring in the dye-protein conjugate renders the linkage much more stable and resistant to thiol exchange.

Photostability

Cyanine dyes like Cy5.5 are susceptible to photobleaching upon exposure to light, especially high-intensity light used in fluorescence microscopy. Photobleaching is an irreversible process that leads to a loss of fluorescence. The photostability of Cy5.5 is generally considered to be good. However, prolonged exposure to excitation light will lead to signal degradation.

-

Recommendation: Minimize the exposure of this compound and its conjugates to light at all stages, including storage, handling, and during experiments. Use appropriate filters and neutral density filters to control the intensity and duration of light exposure during imaging.

Experimental Protocols

The following are detailed methodologies for key experiments related to the handling and stability assessment of this compound.

Protocol for Preparation and Storage of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an organic solvent for long-term storage and use in conjugation reactions.

Materials:

-

This compound, solid

-

Anhydrous DMSO or DMF

-

Microcentrifuge tubes, amber or wrapped in aluminum foil

-

Pipettes and tips

-

Vortex mixer

Procedure:

-

Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mM).

-

Vortex the vial until the dye is completely dissolved.

-

Aliquot the stock solution into smaller, single-use amber microcentrifuge tubes.

-

Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Assessing the Hydrolytic Stability of this compound by HPLC

Objective: To quantitatively assess the rate of hydrolysis of this compound in an aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound stock solution (in DMSO or DMF)

-

Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

-

HPLC system with a UV-Vis or fluorescence detector

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid)

-

Thermostated autosampler or incubator

Procedure:

-

Prepare a fresh solution of this compound in the aqueous buffer of interest at a known concentration (e.g., 100 µM).

-

Immediately inject a sample (t=0) onto the HPLC system to obtain the initial chromatogram.

-

Incubate the remaining solution at a controlled temperature (e.g., 25°C or 37°C), protected from light.

-

At various time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the solution onto the HPLC.

-

Monitor the chromatograms for the appearance of a new peak corresponding to the hydrolyzed product and a decrease in the area of the peak corresponding to the intact this compound.

-

Quantify the peak areas to determine the percentage of remaining intact this compound at each time point.

-

Plot the percentage of intact this compound versus time to determine the hydrolysis rate.

Visualizations

Logical Workflow for Handling and Storing this compound

Caption: A logical workflow for the proper handling and storage of this compound.

Degradation Pathway of this compound in Aqueous Solution

Caption: The hydrolysis of the maleimide group is a primary degradation pathway.

Experimental Workflow for Stability Assessment

Caption: An experimental workflow for the quantitative assessment of this compound stability.

References

- 1. q1scientific.com [q1scientific.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]

- 6. benchchem.com [benchchem.com]

- 7. vectorlabs.com [vectorlabs.com]

A Technical Guide to Near-Infrared (NIR) Fluorescence Imaging: Principles, Protocols, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Near-infrared (NIR) fluorescence imaging has emerged as a powerful, non-invasive tool in preclinical and clinical research, offering unparalleled insights into complex biological processes in real-time.[1][2][3] Its ability to penetrate deep into biological tissues with minimal autofluorescence makes it particularly valuable for in vivo applications, including cancer diagnosis, therapeutic monitoring, and image-guided surgery.[4][5][6] This guide provides an in-depth exploration of the core principles of NIR fluorescence imaging, detailed experimental protocols, and its applications in the realm of drug development.

Core Principles of NIR Fluorescence Imaging

Optical imaging within the NIR spectrum is broadly categorized into two windows: NIR-I (700-950 nm) and NIR-II (1000-1700 nm).[2][5][7] The NIR-II window, also known as the short-wave infrared (SWIR) region, offers significant advantages for in vivo imaging.[8][9][10] Light in this range experiences reduced scattering and absorption by biological tissues, leading to deeper tissue penetration and higher spatial resolution.[11][12][13] Furthermore, tissue autofluorescence is substantially lower in the NIR-II window, resulting in an improved signal-to-background ratio (SBR) and enhanced image clarity.[10][11][12]

The fundamental principle of NIR fluorescence imaging involves the administration of a fluorescent probe that absorbs light in the NIR region and subsequently emits fluorescence at a longer wavelength. This emitted light is then captured by a sensitive detector to generate an image. The choice of fluorophore is critical and depends on the specific application, with desirable properties including high quantum yield, photostability, and specific targeting capabilities.[7][14]

Key Applications in Research and Drug Development

NIR fluorescence imaging is extensively utilized in various stages of drug development, from target validation to clinical trials. Its key applications include:

-

Cancer Imaging and Therapy: NIR probes can be conjugated with targeting moieties, such as antibodies or peptides, to specifically accumulate in tumor tissues.[4][15][16] This enables early tumor detection, delineation of tumor margins for surgical guidance, and monitoring of tumor response to therapy.[5][8][17] Some NIR dyes also possess photothermal or photodynamic properties, allowing for combination of imaging and therapy (theranostics).[15][18]

-

Drug Delivery and Pharmacokinetics: By labeling drugs or their nanocarriers with NIR fluorophores, researchers can non-invasively track their biodistribution, accumulation at the target site, and clearance from the body in real-time.[19][20][21] This provides crucial information on the pharmacokinetics and pharmacodynamics of novel therapeutic agents.

-

Inflammation and Immune Response Monitoring: NIR fluorescence imaging can be used to visualize and quantify inflammatory processes and track the migration and activity of immune cells.[1] This is particularly valuable for evaluating the efficacy of anti-inflammatory drugs and immunotherapies.

-

Vascular Imaging: The high contrast and deep penetration of NIR-II imaging allow for detailed visualization of blood vessels, making it a valuable tool for studying angiogenesis, vascular leakage in tumors, and other vascular pathologies.[2]

Quantitative Data in NIR Fluorescence Imaging

The quantitative nature of NIR fluorescence imaging allows for the objective assessment of biological processes. Key parameters that are often quantified are summarized in the tables below.

| Parameter | NIR-I Window (700-950 nm) | NIR-II Window (1000-1700 nm) | Key Advantages of NIR-II |

| Tissue Penetration Depth | Millimeters | Centimeters | Deeper visualization of internal organs and tumors.[8][11][12] |

| Spatial Resolution | Lower | Higher | Sharper and clearer images of fine structures.[1][2][11] |

| Signal-to-Background Ratio (SBR) | Lower due to autofluorescence | Higher | Enhanced sensitivity for detecting weak signals.[5][12] |

| Temporal Resolution | High | High | Real-time monitoring of dynamic processes.[9][11] |

| NIR Fluorophore | Excitation (nm) | Emission (nm) | Key Features and Applications |

| Indocyanine Green (ICG) | ~780 | ~830 (can extend into NIR-II) | FDA-approved; used for angiography, liver function assessment, and image-guided surgery.[5][22][23] |

| IR-783 | ~780 | ~810 | Preferential accumulation in some cancer tissues.[16] |

| IRDye 800CW | ~774 | ~789 | Commonly used for conjugation to targeting molecules for preclinical cancer imaging.[8][17] |

| Single-Walled Carbon Nanotubes (SWCNTs) | 650-850 | 1000-1700 | High photostability and quantum yield in the NIR-II window.[8] |

| Quantum Dots (QDs) | Broad | Tunable (1000-1700) | Bright and photostable with narrow emission bands.[8] |

| Small-molecule Dyes (e.g., CH1055) | ~785 | ~1000-1300 | High quantum yield and renal clearance. |

Detailed Experimental Protocols

In Vivo NIR Fluorescence Imaging of Tumor-Bearing Mice

This protocol outlines the general steps for imaging tumor xenografts in mice using a targeted NIR probe.

1. Animal Model Preparation:

- Subcutaneously or orthotopically implant tumor cells into immunocompromised mice.

- Allow tumors to grow to a suitable size (e.g., 5-10 mm in diameter).

2. NIR Probe Administration:

- Reconstitute the lyophilized NIR probe in sterile phosphate-buffered saline (PBS) or other appropriate vehicle.

- Administer the probe to the mice via intravenous (tail vein) injection. The dosage will depend on the specific probe and should be optimized.

3. Imaging Procedure:

- Anesthetize the mouse using isoflurane (B1672236) or other appropriate anesthetic.

- Place the mouse on the imaging stage of an in vivo imaging system equipped for NIR fluorescence detection.

- Select the appropriate excitation and emission filters for the specific NIR probe being used. For example, for a probe emitting in the NIR-II region, a long-pass filter cutting off light below 1000 nm would be used for emission.

- Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window for tumor accumulation and clearance from non-target tissues.

- A white-light or photographic image should also be acquired for anatomical reference.

4. Data Analysis:

- Use the imaging software to draw regions of interest (ROIs) around the tumor and a contralateral non-tumor area.

- Quantify the average fluorescence intensity within each ROI.

- Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.

Ex Vivo Imaging of Organs and Tissues

This protocol is for confirming the biodistribution of the NIR probe after the final in vivo imaging session.

1. Tissue Harvesting:

- Euthanize the mouse at the final imaging time point.

- Dissect and collect the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart).

2. Ex Vivo Imaging:

- Arrange the harvested tissues on a non-fluorescent surface within the imaging system.

- Acquire a fluorescence image using the same settings as the in vivo imaging.

3. Data Analysis:

- Draw ROIs around each organ and the tumor to quantify the fluorescence intensity.

- This data will provide a more precise measurement of probe distribution and accumulation in different tissues.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in NIR fluorescence imaging.

Caption: Workflow for in vivo NIR fluorescence imaging in preclinical cancer models.

Caption: Mechanism of targeted NIR probe accumulation and signal generation in a tumor.

Caption: Principle of an activatable NIR probe for enhanced tumor-specific imaging.

Conclusion and Future Perspectives

NIR fluorescence imaging, particularly in the NIR-II window, is a rapidly evolving field with immense potential to revolutionize biomedical research and clinical practice.[24][25][26] The ongoing development of novel, brighter, and more specific NIR probes, coupled with advancements in imaging instrumentation, promises to further enhance the sensitivity and resolution of this technology.[7][27] For drug development professionals, NIR imaging offers a powerful, non-invasive tool to accelerate the translation of new therapies from the laboratory to the clinic by providing critical insights into drug efficacy and mechanism of action in a living organism. As the technology matures, its integration into clinical workflows for applications such as image-guided surgery and personalized medicine is expected to become increasingly widespread.[3][28]

References

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. In vivo NIR-II Small Animal Imaging with C-RED 2- Oxford Instruments [andor.oxinst.com]

- 3. IR VIVO fluorescence imaging success in preclinical imaging paves the way for clinical applications | Photon etc. [photonetc.com]

- 4. dovepress.com [dovepress.com]

- 5. mdpi.com [mdpi.com]

- 6. Beyond the margins: real-time detection of cancer using targeted fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. azonano.com [azonano.com]

- 9. NIR-II Probes for In vivo Imaging | Teledyne Vision Solutions [teledynevisionsolutions.com]

- 10. youtube.com [youtube.com]

- 11. Frontiers | Near-Infrared-II Bioimaging for in Vivo Quantitative Analysis [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. NIR-II Fluorescence Imaging for In Vivo Quantitative Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Near-infrared (NIR) fluorescence-emitting small organic molecules for cancer imaging and therapy - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 16. Near-infrared fluorescent probes in cancer imaging and therapy: an emerging field - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Near-Infrared Fluorescence Imaging in Preclinical Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Recent progress in NIR-II fluorescence imaging-guided drug delivery for cancer theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Challenges and Opportunities for Intravital Near-Infrared Fluorescence Imaging Technology in the Second Transparency Window. | Semantic Scholar [semanticscholar.org]

- 25. Challenges and Opportunities for Intravital Near-Infrared Fluorescence Imaging Technology in the Second Transparency Window - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Challenges and Opportunities for Intravital Near-Infrared Fluorescence Imaging Technology in the Second Transparency Window. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 27. researchgate.net [researchgate.net]

- 28. A review of performance of near-infrared fluorescence imaging devices used in clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

The Illuminating World of Cyanine Dames: A Technical Guide to Advanced Biological Imaging

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of biological research and drug development, the ability to visualize molecular processes within living systems is paramount. Among the arsenal (B13267) of fluorescent tools available, cyanine (B1664457) dyes have emerged as a cornerstone technology, empowering scientists to unravel complex cellular mechanisms, track therapeutic agents, and diagnose diseases with unprecedented clarity. This in-depth technical guide explores the fundamental advantages of cyanine dyes in biological imaging, providing a comprehensive overview of their properties, applications, and the practical methodologies that underpin their use.

Core Advantages of Cyanine Dyes

Cyanine dyes are a class of synthetic organic fluorophores characterized by a polymethine bridge flanked by two nitrogen-containing heterocyclic rings.[1][2][3] This unique chemical architecture imparts a suite of advantageous properties that make them exceptionally well-suited for a diverse range of biological imaging applications.

1. Tunable and Broad Spectral Range: A key advantage of cyanine dyes is the ability to precisely tune their absorption and emission spectra by modifying the length of the polymethine chain.[1][4] This has led to the development of a series of dyes, such as Cy3, Cy5, and Cy7, that span the visible to the near-infrared (NIR) spectrum.[1][5][] This tunability is crucial for multicolor imaging experiments, allowing for the simultaneous visualization of multiple targets with minimal spectral overlap.[5]

2. High Molar Extinction Coefficients and Brightness: Cyanine dyes exhibit exceptionally high molar extinction coefficients, typically in the range of 150,000 to 250,000 M⁻¹cm⁻¹.[1][5] This inherent ability to absorb light efficiently, coupled with moderate to high quantum yields, results in intensely bright fluorescent signals.[1][5] This high brightness is critical for detecting low-abundance targets and for applications requiring high sensitivity.

3. Near-Infrared (NIR) Imaging Capabilities: A significant advantage, particularly for in vivo studies, is the availability of cyanine dyes that absorb and emit light in the NIR window (700-900 nm).[1][7] Biological tissues have lower absorption and autofluorescence in this spectral region, enabling deeper tissue penetration and improved signal-to-noise ratios for imaging whole animals.[7][8] Dyes like Cy7 and Indocyanine Green (ICG) are instrumental in preclinical and even clinical imaging applications.[7][9]

4. Photostability and pH Insensitivity: Compared to traditional fluorophores like fluorescein, many cyanine dyes exhibit greater photostability, meaning they are less prone to photobleaching under prolonged illumination.[2] Furthermore, their fluorescence is generally less sensitive to changes in environmental pH, providing more stable and reliable signals in diverse biological contexts.[10][11]

5. Versatility in Bioconjugation: Cyanine dyes are readily available with a variety of reactive groups (e.g., NHS esters, maleimides) that facilitate their covalent attachment to a wide range of biomolecules, including antibodies, nucleic acids, and small molecules.[1] This versatility allows for the creation of highly specific fluorescent probes for targeting and visualizing virtually any molecule of interest.

Quantitative Data on Common Cyanine Dyes

For the rational selection of a cyanine dye for a specific application, a clear understanding of its photophysical properties is essential. The following table summarizes the key quantitative data for some of the most widely used cyanine dyes.

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 - 0.20 |

| Cy3.5 | ~581 | ~594 | ~150,000 | ~0.20 |

| Cy5 | ~650 | ~670 | ~250,000 | ~0.20 - 0.28 |

| Cy5.5 | ~675 | ~694 | ~250,000 | ~0.23 |

| Cy7 | ~750 | ~776 | ~250,000 | ~0.10 |

| Indocyanine Green (ICG) | ~780 | ~820 | ~226,000 (in blood) | ~0.013 (in blood) |

Note: Values can vary depending on the solvent and conjugation partner.[1][12][13]

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing cyanine dyes.

Protocol 1: Immunofluorescence Staining of Cultured Cells

This protocol describes the use of Cy3 and Cy5-conjugated secondary antibodies for the visualization of specific proteins in fixed and permeabilized cells.

Materials:

-

Cells grown on coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary Antibody (specific to the target protein)

-

Cy3-conjugated Secondary Antibody (against the host species of the primary antibody)

-

Cy5-conjugated Secondary Antibody (optional, for multi-color imaging with a second primary antibody)

-

DAPI (for nuclear counterstaining)

-

Antifade Mounting Medium

Methodology:

-

Cell Culture and Fixation: Grow cells to the desired confluency on sterile glass coverslips. Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells three times with PBS. If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the Cy3-conjugated (and Cy5-conjugated, if applicable) secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei. Wash twice with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filter sets for DAPI, Cy3, and Cy5.

References

- 1. benchchem.com [benchchem.com]

- 2. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 404 Not Found | AAT Bioquest [aatbio.com]

- 7. Immunofluorescence - Protocols - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. cambio.co.uk [cambio.co.uk]

- 11. scispace.com [scispace.com]